molecular formula C12H10N2O B12886268 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile CAS No. 87388-17-8

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12886268
CAS No.: 87388-17-8
M. Wt: 198.22 g/mol
InChI Key: REDKIZXYXHVUHF-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with an appropriate nitrile source under acidic or basic conditions. One common method is the cyclization of 3-methoxyphenylacetonitrile with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole compounds.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or toluene.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    4-(3-Methoxyphenyl)-1H-pyrrole-3-methanol: Contains a methanol group instead of a carbonitrile group.

    4-(3-Methoxyphenyl)-1H-pyrrole-3-amine: Features an amine group in place of the carbonitrile group.

Uniqueness: The presence of the carbonitrile group in 4-(3-Methoxyphenyl)-1H-pyrrole-3-carbonitrile imparts unique chemical properties, such as increased reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

87388-17-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-15-11-4-2-3-9(5-11)12-8-14-7-10(12)6-13/h2-5,7-8,14H,1H3

InChI Key

REDKIZXYXHVUHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CNC=C2C#N

Origin of Product

United States

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